N-[2-(difluoromethoxy)-5-methylphenyl]-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
N-[2-(difluoromethoxy)-5-methylphenyl]-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of difluoromethoxy and nitro groups, along with the pyrazole ring, contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N-[2-(difluoromethoxy)-5-methylphenyl]-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the difluoromethoxy intermediate:
Nitration: The aromatic compound is then subjected to nitration to introduce the nitro group.
Pyrazole ring formation: The nitrated intermediate undergoes cyclization to form the pyrazole ring.
Carboxamide formation: Finally, the carboxamide group is introduced through an acylation reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(difluoromethoxy)-5-methylphenyl]-4-nitro-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(difluoromethoxy)-5-methylphenyl]-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)-5-methylphenyl]-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The difluoromethoxy and nitro groups, along with the pyrazole ring, contribute to its binding affinity and reactivity with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(difluoromethoxy)-5-methylphenyl]-4-nitro-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Roflumilast: A PDE-4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Difluoromethylated compounds: Compounds containing the difluoromethyl group, which are known for their unique chemical properties and applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)-5-methylphenyl]-4-nitro-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O4/c1-6-2-3-9(22-12(13)14)7(4-6)16-11(19)10-8(18(20)21)5-15-17-10/h2-5,12H,1H3,(H,15,17)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLLWNPSEOLEKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=O)C2=C(C=NN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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